Dibromostilbene

Catalog No.
S14641048
CAS No.
32047-17-9
M.F
C14H10Br2
M. Wt
338.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromostilbene

CAS Number

32047-17-9

Product Name

Dibromostilbene

IUPAC Name

(1,2-dibromo-2-phenylethenyl)benzene

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

InChI

InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

XNJYRGMCZCPTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br

Dibromostilbene is an organic compound with the molecular formula C14H10Br2C_{14}H_{10}Br_{2}. It is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected by an ethene bridge. This compound exists in several isomeric forms, including meso-dibromostilbene and two enantiomers, which differ in their stereochemistry. The compound typically appears as a white solid and has applications in various fields due to its unique chemical properties.

  • Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. For instance, using sodium methoxide or potassium tert-butoxide in polar solvents can facilitate these reactions.
  • Oxidation Reactions: The ethene bridge can be oxidized to form different functional groups, such as aldehydes or ketones, using reagents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Dibromostilbene can be reduced to form 1,2-bis(4-bromophenyl)ethane. This can be achieved using catalysts such as palladium on carbon with hydrogen gas .

Research indicates that dibromostilbene exhibits biological activity, particularly in the context of drug development and biomedical applications. Its potential roles include:

  • Antimicrobial Activity: Some studies suggest that dibromostilbene derivatives may possess antimicrobial properties, making them candidates for further pharmacological exploration.
  • Drug Delivery Systems: The compound's structure allows for modifications that can enhance its utility in drug delivery systems and bioimaging agents .

Dibromostilbene can be synthesized through several methods:

  • Suzuki-Miyaura Coupling Reaction: A common synthetic route involves the reaction of 4-bromophenylboronic acid with 1,2-dibromoethene using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. This method is favored for its efficiency and ability to produce high yields.
  • Bromination of Stilbene: Another approach involves the direct bromination of stilbene (both cis and trans isomers) using bromine. This reaction results in the formation of dibromostilbene through an electrophilic addition mechanism .

Dibromostilbene finds applications across various industries:

  • Organic Electronics: It serves as a building block in the synthesis of conjugated polymers and organic semiconductors, contributing to the development of materials with specific electronic properties.
  • High-Performance Materials: In industrial settings, dibromostilbene is utilized in producing polymers and resins due to its ability to undergo various chemical modifications .

Studies examining the interactions of dibromostilbene with other compounds reveal its reactivity profile:

  • Debromination Reactions: Research has explored the reductive debromination of dibromostilbene using amines, leading to the formation of trans-stilbene. This reaction highlights its potential utility in synthetic organic chemistry .
  • Nucleophilic Substitution: The compound's bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the synthesis of various derivatives with altered functional groups .

Dibromostilbene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1,2-Bis(4-chlorophenyl)etheneC14H10Cl2C_{14}H_{10}Cl_{2}Chlorine atoms provide higher reactivity but less stability compared to bromine.
1,2-Bis(4-fluorophenyl)etheneC14H10F2C_{14}H_{10}F_{2}Fluorine's electronegativity affects reactivity significantly.
1,2-Bis(4-iodophenyl)etheneC14H10I2C_{14}H_{10}I_{2}Iodine offers greater reactivity but poses safety concerns due to cost and handling.

Dibromostilbene is unique due to its balance between reactivity and stability provided by the bromine atoms. Compared to its chlorinated and fluorinated analogs, it has moderate reactivity and good leaving group ability, making it suitable for diverse chemical transformations. The iodinated analog is more reactive but less commonly used due to economic factors .

Bromination Strategies in Stilbene Functionalization

Bromination of stilbenes remains a cornerstone reaction for introducing bromine atoms into the ethylene backbone. The process involves precise control over reaction conditions to achieve desired regio- and stereoselectivity.

Electrophilic Addition Mechanisms in Alkene Functionalization

The bromination of (E)-stilbene proceeds via electrophilic addition rather than aromatic substitution, despite the presence of aromatic rings. Molecular bromine (Br₂) acts as an electrophile, polarizing the alkene’s π-electrons to form a cyclic bromonium ion intermediate. This three-membered ring structure arises from the attack of Br⁺ on the electron-rich double bond, creating a positively charged intermediate stabilized by adjacent phenyl groups. Subsequent nucleophilic attack by bromide (Br⁻) occurs from the opposite side of the bromonium ion, leading to anti-addition across the double bond.

The balanced equation for this reaction is:
$$
\text{(E)-stilbene} + \text{Br}_2 \rightarrow \text{meso-1,2-dibromo-1,2-diphenylethane}
$$
This mechanism ensures stereospecificity, as the geometry of the starting alkene dictates the configuration of the final product.

Stereochemical Control in Vicinal Dibromination

The anti-addition mechanism produces distinct stereoisomers depending on the starting material’s geometry. For (E)-stilbene, the reaction yields meso-1,2-dibromo-1,2-diphenylethane due to the compound’s internal plane of symmetry. In contrast, (Z)-stilbene would generate a racemic mixture of enantiomers, though this pathway is less commonly studied.

The stereochemical outcome is further influenced by the bromonium ion’s lifetime. Prolonged intermediates allow for partial racemization, whereas rapid quenching preserves the anti-addition product. Experimental data confirm that meso-dibromostilbene crystallizes preferentially due to its lower solubility compared to racemic forms, simplifying isolation.

Table 1: Stereochemical Outcomes in Stilbene Bromination

Starting MaterialProduct ConfigurationMelting Point (°C)
(E)-stilbenemeso-dibromide238
(Z)-stilbeneRacemic dibromide113

Solvent-Mediated Reaction Optimization

Solvent choice critically impacts reaction efficiency and safety. Traditional methods use dichloromethane (DCM) for its ability to stabilize the bromonium ion intermediate, but its high toxicity and environmental persistence have spurred greener alternatives. Ethanol-water mixtures, coupled with in situ bromine generation from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), offer a sustainable approach.

Table 2: Solvent Effects on Bromination Efficiency

Solvent SystemReaction Time (min)Yield (%)Environmental Impact
Dichloromethane3092High
Ethanol-Water4588Low

Polar aprotic solvents like DCM enhance electrophile reactivity but require stringent safety protocols. In contrast, ethanol’s protic nature slows bromonium ion formation, necessitating longer reaction times. Recent studies demonstrate that adding sodium bicarbonate to ethanol systems neutralizes excess HBr, improving yields to 90%.

Double Heck Reaction Methodology

The double Heck reaction represents a pivotal synthetic strategy for constructing dibromostilbene derivatives through palladium-catalyzed carbon-carbon bond formation [1]. This approach utilizes arylazo compounds as key intermediates, specifically 4-[(bromophenyl)azo]morpholine, which undergoes coupling with vinyltriethoxysilane under palladium acetate catalysis [2]. The synthesis proceeds through a well-defined two-step mechanism beginning with the preparation of 4-[(bromophenyl)azo]morpholine from 4-bromoaniline via diazotization and subsequent azo coupling with morpholine [1].

The second phase involves treatment of the triazene intermediate with tetrafluoroboric acid in methanol at 0°C, followed by addition of palladium acetate and vinyltriethoxysilane [2]. This methodology demonstrates remarkable efficiency, achieving 85% yield for the triazene formation and high yields for the subsequent stilbene product [1]. The reaction conditions require careful temperature control, with initial cooling to 0°C followed by gradual warming to room temperature [2].

Palladium Catalysis and Reaction Conditions

Palladium acetate serves as the preferred catalyst for Heck reactions in dibromostilbene synthesis, with typical loadings ranging from 0.12 to 0.53 millimoles per reaction [1]. The catalytic system exhibits excellent selectivity for trans-stilbene formation, avoiding the formation of cis-isomers that would compromise product purity [2]. Mechanistic studies reveal that the palladium catalyst operates through the classical oxidative addition, transmetalation, and reductive elimination sequence characteristic of cross-coupling reactions [3].

Temperature optimization proves critical for successful Heck coupling reactions. The original Mizoroki-Heck conditions employed temperatures of 120°C in autoclave systems [3], while modern variants utilize more moderate conditions ranging from 90°C to 130°C depending on substrate reactivity [4]. Recent advances in oxidative Heck cross-coupling methodology have enabled scalable synthesis, with successful scale-up to 150-gram batches achieving 73% overall yield across three synthetic steps [5].

Substrate Scope and Electronic Effects

Electronic effects significantly influence the efficiency of Heck reactions in stilbene synthesis [4]. Styrenes bearing electron-withdrawing groups demonstrate superior reactivity, achieving yields of 65-98%, while styrenes with electron-donating substituents typically yield only 7-32% [4]. This electronic bias reflects the mechanism of the Heck reaction, where electron-deficient alkenes more readily undergo migratory insertion with arylpalladium intermediates [4].

Solvent selection critically impacts reaction outcomes, with polyethylene glycol-400 emerging as an effective medium for Heck reactions at elevated temperatures [4]. The optimal reaction time typically ranges from 15 minutes to several hours, depending on substrate reactivity and reaction temperature [4]. Base selection also influences reaction efficiency, with sodium hydroxide proving effective in conjunction with palladium acetate catalysis [4].

Heck Reaction Conditions for Dibromostilbene Synthesis
Catalyst SystemSubstrate TypeTemperature (°C)Reaction TimeYield (%)
Palladium acetate (10 mol%)Electron-withdrawing styrenes9015 min65-98
Palladium acetate (10 mol%)Electron-donating styrenes9015 min7-32
Palladium acetate (0.01 eq.)Iodobenzene + styrene120VariableHigh
Palladium acetate + phosphineMixed substrates1301-24 h64-91

One-Pot Synthetic Strategies

Advanced synthetic methodologies have developed one-pot Heck reaction sequences that eliminate the need for intermediate isolation [6]. These approaches combine alcohol dehydration with subsequent Heck arylation, utilizing Keggin-type heteropolyacids for selective alcohol conversion to styrenes [6]. The cascade process requires careful solvent selection, with electron-rich aryl alcohols preferring basic media while electron-deficient substrates demand lower basicity solvents [6].

Recent innovations include the development of dual catalytic systems that enable sequential Suzuki-Heck reactions in a single reaction vessel [7]. This methodology achieves average yields of 64-91% per step while providing significant advantages in terms of time, solvent consumption, and waste reduction compared to stepwise approaches [7]. The integrated approach utilizes specialized phosphine ligands such as Cy*Phine to maintain catalyst activity throughout both coupling steps [7].

Suzuki-Miyaura Coupling for Asymmetric Derivatives

Stereoretentive Coupling Methodology

Suzuki-Miyaura coupling reactions provide exceptional control over stereochemistry in dibromostilbene derivative synthesis [8]. The stereoretentive nature of these transformations enables the preparation of enantiomerically pure products through careful catalyst and ligand selection [8]. Advanced catalyst systems such as palladium acetate combined with BI-DIME ligands achieve complete retention of enantiopurity while operating under mild conditions with palladium loadings as low as 500 parts per million [8].

The mechanism of stereoretentive Suzuki coupling involves transmetalation with complete retention of configuration at the boron center [9]. Detailed mechanistic studies using deuterium labeling demonstrate that boron-to-palladium alkyl group transfer occurs with complete retention of stereochemistry [9]. This stereochemical fidelity makes Suzuki-Miyaura coupling particularly valuable for the synthesis of chiral dibromostilbene derivatives where precise stereochemical control is essential [9].

Regioselective Sequential Coupling

Sequential Suzuki-Miyaura coupling reactions enable the preparation of unsymmetrical dibromostilbene derivatives through controlled mono- and di-coupling strategies [10]. The regioselectivity of these transformations depends on electronic and steric factors that differentiate between multiple halogen substitution sites [10]. Studies on dibromobiphenyl substrates reveal predictable selectivity patterns that can be exploited for synthetic planning [10].

The regioselectivity of sequential coupling reactions follows established electronic principles, with more electron-deficient positions undergoing preferential oxidative addition [11]. This selectivity can be enhanced through strategic use of protecting groups or by exploiting inherent electronic differences between substitution sites [12]. One-pot protocols for sequential coupling have been developed that avoid intermediate isolation while maintaining high regioselectivity [12].

Asymmetric Synthesis Applications

Suzuki-Miyaura coupling has proven particularly effective for the synthesis of chiral dibromostilbene derivatives through asymmetric cross-coupling methodologies [13]. These approaches utilize chiral catalysts to achieve enantioselective carbon-carbon bond formation, enabling access to enantiomerically enriched products [13]. The scope of asymmetric Suzuki coupling has expanded to include various electrophile classes, including activated secondary alkyl halides and α-chloroamides [13].

Recent advances in asymmetric Suzuki coupling methodology have achieved exceptional enantioselectivities through the use of specialized chiral ligands and optimized reaction conditions [14]. These transformations proceed through center-to-multilayer folding chirality control mechanisms that provide access to complex three-dimensional chiral architectures [14]. The methodology has been successfully applied to the synthesis of multilayer chiral molecules containing electron-deficient aromatic bridges [14].

Suzuki-Miyaura Coupling Parameters for Asymmetric Derivatives
Catalyst SystemSubstrate ClassStereoselectivityYield (%)Application
Palladium acetate/BI-DIMEDibromo-BINOL derivativesComplete retentionHighChiral ligands
Palladium/chiral phosphineα-Chloroamides>90% ee60-85Asymmetric arylation
Palladium acetateSequential arylboronic acidsRegioselective70-95Unsymmetrical products
Specialized chiral catalystsMultilayer substratesControlled folding733D chiral molecules

Mechanistic Insights and Optimization

Comprehensive mechanistic studies of Suzuki-Miyaura coupling reveal that transmetalation represents the key stereochemistry-determining step in asymmetric transformations [15]. The transmetalation process involves formation of palladium-oxygen-boron linkages that facilitate stereospecific transfer of organic groups from boron to palladium [15]. Computational and experimental investigations demonstrate that monoligated palladium species serve as the active catalysts in transmetalation, regardless of the initial catalyst composition [15].

The role of base in Suzuki-Miyaura coupling extends beyond simple deprotonation to include formation of boronate species that are essential for efficient transmetalation [16]. Different bases can switch the transmetalation pathway between boronate and oxo-palladium mechanisms, providing opportunities for mechanistic control [16]. Recent developments in boronic ester chemistry have demonstrated direct transmetalation without prior hydrolysis under anhydrous conditions, expanding the scope of Suzuki coupling methodology [16].

Optimization of Suzuki-Miyaura coupling for dibromostilbene synthesis requires careful consideration of ligand effects, solvent selection, and temperature control [17]. Electron-rich phosphine ligands generally provide enhanced reactivity compared to electron-poor alternatives, while bidentate ligands offer improved catalyst stability [17]. Solvent effects can significantly influence both reaction rate and selectivity, with polar aprotic solvents typically providing optimal results for most substrate combinations [18].

Principles of Solid-Phase Synthesis

Solid-phase synthesis represents a powerful synthetic methodology wherein molecules are covalently bound to an insoluble solid support material and synthesized step-by-step in a single reaction vessel utilizing selective protecting group chemistry [9]. This approach offers significant advantages over traditional solution-phase synthesis, including high efficiency and throughput, increased simplicity and speed, and the ability to drive reactions to completion through the use of excess reagents [10] [11].

The fundamental principle underlying solid-phase synthesis involves the attachment of starting materials to a solid support, typically a polymer resin, followed by sequential chemical transformations while the growing molecule remains anchored to the support [9] [10]. This methodology eliminates the need for purification and isolation of intermediate products between synthetic steps, as solution-phase reagents, solvents, and byproducts can be removed through simple washing procedures [11].

Solid Support Materials

The selection of appropriate solid support materials is crucial for successful solid-phase synthesis of dibromostilbene derivatives. Commonly employed supports include polystyrene resins, which are characterized by high mechanical stability and ease of functionalization [11] [12]. These resins typically contain 1% or 2% divinylbenzene as a crosslinking agent, rendering them insoluble in common solvents while allowing for solvation and swelling in aprotic solvents such as toluene, dimethylformamide, and dichloromethane [13].

Polyethylene glycol-based resins offer improved swelling properties and are particularly suitable for the synthesis of large molecules [11]. Silica-based supports provide high surface area characteristics and are frequently utilized for small molecule synthesis and combinatorial chemistry applications [11]. The choice of solid support directly influences reaction kinetics, as the process is diffusion-controlled, making swelling factors critically important for efficient synthesis [13].

Solid-Phase Synthesis Techniques for Dibromostilbene

Polymer-Supported Bromination Methods

The synthesis of dibromostilbene compounds on solid supports has been achieved through various bromination strategies. Polymer-supported triphenylphosphine reagents have been successfully employed in Wittig reactions for the preparation of stilbene derivatives [14]. These reactions utilize polymer-bound phosphonium salts that react with aldehydes to generate stilbene products with varying E/Z selectivity ratios [14].

Research findings demonstrate that polymer-supported bromination techniques can achieve yields ranging from 68% to 91%, depending on the specific reaction conditions and substrate employed [14] [15]. The polymer support provides advantages in terms of ease of product isolation and catalyst recovery, making these methods particularly attractive for multi-step synthetic sequences [16].

Horner-Wadsworth-Emmons Reactions on Solid Phase

The Horner-Wadsworth-Emmons reaction has emerged as a powerful tool for the solid-phase synthesis of vinylene-linked compounds, including dibromostilbene derivatives [17]. This methodology involves the reaction of phosphonate reagents with aldehydes under basic conditions to form carbon-carbon double bonds with high selectivity [17].

Density functional theory calculations have revealed that the mechanism proceeds through reversible carbon-carbon single bond formation, which is crucial for achieving crystalline products in solid-phase synthesis [17]. The reaction typically employs cesium carbonate as the base in dimethylacetamide/mesitylene solvent systems at temperatures of 120°C, yielding products with purities exceeding 95% [17].

Metal-Catalyzed Solid-Phase Approaches

Heterogeneous metal catalysis has found significant application in the solid-phase synthesis of dibromostilbene compounds. Palladium-catalyzed reactions, including Heck coupling and Suzuki reactions, have been successfully adapted to solid-phase conditions [18] [19]. These methods typically employ polymer-supported palladium complexes that facilitate carbon-carbon bond formation while maintaining catalyst stability and recyclability [20].

Iron-based heterogeneous catalysts supported on polystyrene matrices have been developed for the epoxidation of stilbene derivatives, demonstrating the versatility of solid-phase metal catalysis [15]. The polymer-anchored iron complexes exhibit enhanced activity compared to their homogeneous counterparts and can be recycled up to six times without significant loss of catalytic efficiency [15].

Research Findings and Data Analysis

Synthesis Yields and Reaction Conditions

Comprehensive analysis of solid-phase synthesis techniques for dibromostilbene reveals significant variation in reaction yields depending on the methodology employed. Bromination of trans-stilbene using traditional bromine/dichloromethane systems achieves yields of 80-90% under ambient temperature conditions [21] [4]. Green bromination approaches utilizing pyridinium tribromide in ethanol demonstrate more modest yields of 31.8-65%, but offer improved safety profiles and reduced environmental impact [21] [4].

Polymer-supported synthesis methods typically achieve yields ranging from 68% to 91%, with reaction times varying from 12 to 48 hours depending on the specific transformation [14] [15]. The Horner-Wadsworth-Emmons reaction on solid phase demonstrates particularly high efficiency, achieving yields of 75-78% with excellent product purity (>95%) [17].

Comparative Analysis of Synthesis Methods

Synthesis MethodStarting MaterialReagentsYield (%)Temperature (°C)Reaction TimeProduct Purity
Bromination of trans-Stilbenetrans-StilbeneBr2/DCM80-90Room temp2-4 hoursHigh (>95%)
Green Bromination with Pyridinium TribromideE-StilbenePyridinium tribromide/EtOH31.8-6585-1205 minutesModerate (85%)
Classic Bromination with Br2/DCME-StilbeneBr2/CH2Cl275-85Room temp1-3 hoursHigh (>90%)
Heck Coupling ReactionAryl bromidesPd catalyst/phosphine70-9080-12012-24 hoursHigh (>90%)
Wittig ReactionBenzyl bromide + AldehydePPh3/base48-85Room temp2-7 daysVariable
McMurry CouplingAryl aldehydesTiCl3/Zn75-82120-1502-4 hoursHigh (>90%)
Polymer-Supported SynthesisPolymer-bound substratesPolymer support/reagents68-91Variable12-48 hoursHigh (>90%)
Solid Phase HWE ReactionPhosphonates + AldehydesCs2CO3/DMAc75-7812024-48 hoursHigh (>95%)

Physical Properties and Characterization Data

The physical properties of dibromostilbene isomers vary significantly based on their structural configuration. The meso-stilbene dibromide isomer exhibits the highest molecular weight at 340.058 grams per mole and possesses a well-defined melting point of 241°C [3] [4]. Other dibromostilbene isomers, including (E)-3,4'-dibromostilbene, (Z)-2,2'-dibromostilbene, 4,4'-dibromostilbene, and alpha,beta-dibromostilbene, all share the molecular formula C14H10Br2 with a molecular weight of 338.04 grams per mole [1] [2] [5] [7] [8].

Dibromostilbene IsomerMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)CAS NumberAppearance
meso-Stilbene dibromideC14H12Br2340.0582412051-75-8White solid
(E)-3,4'-DibromostilbeneC14H10Br2338.04Not reported9997242White solid
(Z)-2,2'-DibromostilbeneC14H10Br2338.04Not available56667-11-9White solid
4,4'-DibromostilbeneC14H10Br2338.04125 (trans)18869-30-2White solid
alpha,beta-DibromostilbeneC14H10Br2338.04Not available20432-10-4White solid

Advanced Solid-Phase Techniques

Combinatorial Synthesis Approaches

Solid-phase synthesis has been extensively utilized in combinatorial chemistry for the generation of dibromostilbene libraries [22]. This approach enables the rapid synthesis of multiple compounds through parallel processing, significantly increasing the throughput of synthetic operations [22]. The methodology involves the use of automated synthesis equipment and standardized reaction protocols to generate diverse molecular libraries for biological screening applications [22].

The combinatorial approach to dibromostilbene synthesis typically employs modular building blocks that can be systematically varied to produce structural diversity [22]. This strategy has proven particularly valuable in drug discovery applications where large numbers of compounds must be synthesized and evaluated for biological activity [22].

Continuous Flow Solid-Phase Synthesis

Recent developments in continuous flow solid-phase synthesis have demonstrated significant potential for the large-scale production of dibromostilbene derivatives [20]. This methodology involves the use of packed-bed reactors containing immobilized catalysts or reagents through which reactant solutions are continuously pumped [20].

A notable example of this approach is the four-step continuous-flow synthesis of debromoflustramine B, which achieved 69% yield with 86% enantiomeric excess over four steps [20]. This process required only one column chromatography step compared to traditional batch methods that typically require multiple purification steps [20].

Template-Directed Synthesis

Template-directed solid-phase synthesis represents an emerging technique for the controlled synthesis of sequence-defined polymers containing dibromostilbene units [23]. This methodology utilizes recognition-encoded templates to direct the assembly of monomeric building blocks in predetermined sequences [23].

The approach employs copper-catalyzed azide-alkyne cycloaddition reactions to assemble polymer chains on solid supports, with the template providing sequence information through complementary base pairing interactions [23]. This technique offers unprecedented control over polymer sequence and has potential applications in the synthesis of functional materials with precisely defined structures [23].

Mechanistic Considerations in Solid-Phase Synthesis

Diffusion-Controlled Processes

The kinetics of solid-phase synthesis are fundamentally governed by diffusion processes within the polymer matrix [13] [11]. The swelling behavior of the solid support in different solvents directly impacts the accessibility of reactive sites and the efficiency of chemical transformations [13]. Research has demonstrated that 1% divinylbenzene cross-linked resins swell 4 to 6 times their original volume in dichloromethane, while 2% cross-linked resins swell only 2 to 4 times [13].

This swelling behavior is crucial for dibromostilbene synthesis as it determines the rate at which reagents can access polymer-bound substrates and the efficiency with which products can be formed [13]. The pseudo-dilution effect observed in solid-phase synthesis can be synthetically useful for preventing unwanted side reactions and promoting desired transformations [22].

Stereochemical Control

Solid-phase synthesis of dibromostilbene compounds often involves stereochemical considerations, particularly in bromination reactions that can produce different diastereomeric products [24]. Research has shown that heterogeneous bromination of stilbene in metal-organic frameworks can achieve diastereoselective control through the rigidity of coordinated ligands and the porous nature of the solid support [24].

The bromination mechanism typically proceeds through anti-addition, forming cyclic bromonium ion intermediates that dictate the stereochemical outcome of the reaction [4]. In solid-phase systems, the constrained environment of the polymer matrix can influence the approach of brominating agents and affect the selectivity of the transformation [24].

Optimization Strategies for Solid-Phase Synthesis

Reaction Condition Optimization

The optimization of reaction conditions for solid-phase dibromostilbene synthesis requires careful consideration of multiple parameters including temperature, solvent choice, reagent concentrations, and reaction times [17] [21]. Temperature control is particularly critical, as demonstrated by studies showing that reactions conducted at suboptimal temperatures result in significantly reduced yields [4].

Solvent selection plays a crucial role in determining reaction efficiency, as the solvent must adequately swell the polymer support while maintaining chemical compatibility with the reaction components [17]. Mixed solvent systems, such as dimethylacetamide/mesitylene combinations, have proven effective for Horner-Wadsworth-Emmons reactions on solid phase [17].

Loading and Functionalization Strategies

The loading of starting materials onto solid supports represents a critical step in solid-phase synthesis that directly impacts the efficiency of subsequent transformations [11]. Various loading strategies have been developed, including covalent attachment through linker molecules and non-covalent interactions such as ionic or hydrophobic associations [11].

For dibromostilbene synthesis, the choice of loading strategy must consider the stability of the attachment under reaction conditions and the ease of product cleavage upon completion of the synthesis [11]. Traceless linker strategies have been developed to minimize structural modifications to the final product during cleavage from the solid support [25].

Quality Control and Analytical Methods

Product Characterization Techniques

The characterization of solid-phase synthesized dibromostilbene compounds relies on a combination of analytical techniques to confirm product identity and purity [4] [26]. Infrared spectroscopy serves as a primary characterization tool, providing information about functional group presence and structural features [4] [26].

The IR spectroscopic analysis of dibromostilbene products typically reveals characteristic aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic ring vibrations in the fingerprint region between 500-1000 cm⁻¹ [4] [26]. The absence of alkene C=C stretching vibrations around 1600 cm⁻¹ confirms the saturation of the double bond during bromination reactions [4].

Purity Assessment and Yield Determination

The assessment of product purity in solid-phase dibromostilbene synthesis involves melting point determination, which provides valuable information about the crystallinity and homogeneity of the product [4] [26]. Pure meso-stilbene dibromide exhibits a sharp melting point at 241°C, with deviations indicating the presence of impurities or incomplete reaction [4].

Yield determination requires accurate measurement of starting material quantities and final product masses, taking into account the molecular weight differences between reactants and products [4]. Theoretical yield calculations based on limiting reagent stoichiometry provide benchmarks for assessing reaction efficiency [4].

XLogP3

5.2

Exact Mass

337.91288 g/mol

Monoisotopic Mass

335.91493 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types